molecular formula C24H28N4O4 B2606376 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1706400-92-1

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2606376
CAS No.: 1706400-92-1
M. Wt: 436.512
InChI Key: WIGDHXAZQPHXGH-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, a dimethoxyphenyl group, and an indolinyl moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dimethoxyphenyl group, and the attachment of the indolinyl moiety. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.

    Attachment of the Indolinyl Moiety: This can be accomplished through nucleophilic substitution reactions or coupling reactions using indoline derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays and studies of enzyme activity.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the indolinyl moiety and may have different biological activities.

    N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the dimethoxyphenyl group and may exhibit different chemical reactivity.

    3-(2,5-dimethoxyphenyl)-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the indolinyl moiety and may have different pharmacological properties.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-10-9-15-11-16(5-7-20(15)27)22(29)14-25-24(30)21-13-19(26-28(21)2)18-12-17(31-3)6-8-23(18)32-4/h5-8,11-13,22,29H,9-10,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGDHXAZQPHXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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